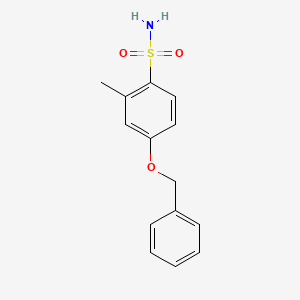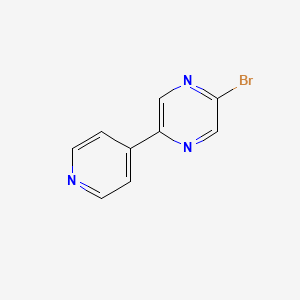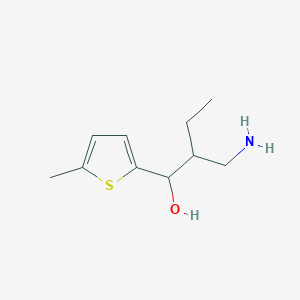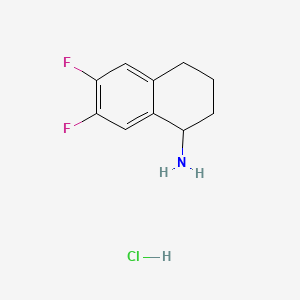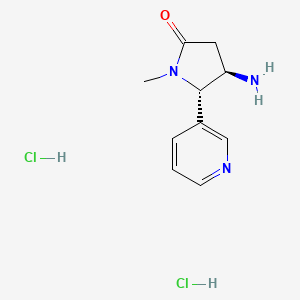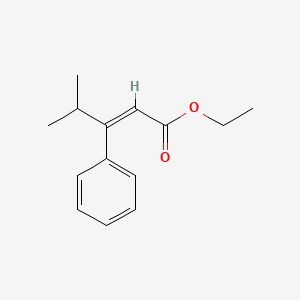
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate is an organic compound belonging to the ester family. Esters are widely recognized for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a unique structure with a phenyl group and a double bond, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this ester may involve the Fischer-Speier esterification method, which uses an acid catalyst such as sulfuric acid or hydrochloric acid . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of Ethyl (2Z)-4-methyl-3-phenylpent-2-enoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl cinnamate
- Methyl (2Z)-4-methyl-3-phenylpent-2-enoate
- Ethyl (E)-3-phenylprop-2-enoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its (2Z) configuration differentiates it from other similar compounds, influencing its reactivity and interactions in various chemical and biological processes .
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
ethyl (Z)-4-methyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)10-13(11(2)3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3/b13-10- |
InChIキー |
COYLOCGIWWTIAP-RAXLEYEMSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C1=CC=CC=C1)/C(C)C |
正規SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)



